3-(4-fluorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
The compound features two distinct fluorinated benzyl groups: a 4-fluorobenzyl moiety at position 3 and a 2-fluorobenzylthio group at position 2. These substituents likely enhance lipophilicity, metabolic stability, and target-binding affinity compared to non-fluorinated analogs . Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been extensively studied for antimicrobial, anticancer, and antiplatelet activities, with structural modifications at positions 2, 3, and 7 significantly influencing biological potency .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-2-[(2-fluorophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3OS/c22-16-9-7-14(8-10-16)12-26-20(27)17-5-3-11-24-19(17)25-21(26)28-13-15-4-1-2-6-18(15)23/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSILVMTYJWNEGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(C=CC=N3)C(=O)N2CC4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one, also referred to by its CAS number 892414-94-7, is a pyrimidine derivative notable for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHFNOS
- Molecular Weight : 363.41 g/mol
- CAS Number : 892414-94-7
Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in the context of cancer therapy and enzyme inhibition.
- Poly (ADP-ribose) Polymerase (PARP) Inhibition :
- Antiproliferative Effects :
Biological Activity Data
| Activity Type | Compound | IC Value | Target/Mechanism |
|---|---|---|---|
| PARP Inhibition | This compound | 18 µM | PARP1 |
| Antiproliferative | Related Pyrimidine Derivative | Varies | Cancer Cell Lines (A431) |
Case Studies
-
In Vitro Studies :
- A study demonstrated that a structurally similar compound inhibited PARP1 activity significantly across a range of concentrations (0.01 to 100 µM), with increasing inhibition correlating with higher concentrations . This suggests that modifications in the chemical structure can lead to enhanced biological activity.
- In Vivo Applications :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives is highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Functional Group Impact on Activity
- Fluorinated Benzyl Groups: The dual fluorination in the target compound may confer higher metabolic stability and stronger hydrophobic interactions than non-fluorinated analogs like Compound 10 .
- Thioether vs. Hydrazine Linkers : The 2-((2-fluorobenzyl)thio) group in the target compound could offer better oxidative stability compared to hydrazine-linked derivatives (e.g., Compound 26 ), which may degrade under physiological conditions .
- Heterocyclic Appendages: Thiazole (in K1-K5) and thiadiazole (in Thiadiazole-Pyridopyrimidinone Hybrids) moieties enhance cytotoxicity via π-π stacking and enzyme inhibition, suggesting the target compound’s thioether group may have distinct mechanistic pathways .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(4-fluorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one, and what key intermediates are involved?
- Methodology : The compound can be synthesized via a multi-step approach:
Core formation : Condensation of pyrido[2,3-d]pyrimidin-4(3H)-one precursors with fluorinated benzyl halides.
Thioether linkage : Reaction of 2-mercapto intermediates with 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
Purification : Column chromatography or recrystallization from ethanol/water mixtures.
- Key intermediates : 2-Mercapto-pyrido[2,3-d]pyrimidin-4(3H)-one and halogenated benzyl derivatives (e.g., 4-fluorobenzyl chloride) .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- 1H/13C/19F NMR : To verify substituent positions and fluorine integration .
- HRMS : For exact mass confirmation (e.g., [M+H]⁺ ion).
- HPLC-PDA : To assess purity (>95% recommended for biological assays) .
- X-ray crystallography : Optional for unambiguous structural elucidation (if crystalline) .
Q. What initial biological screening assays are recommended for evaluating the bioactivity of this compound?
- Enzyme inhibition : Test against microsomal prostaglandin E2 synthase-1 (mPGES-1) using a fluorescence-based assay (IC₅₀ determination) .
- Cytotoxicity : MTT or resazurin assays in mammalian cell lines (e.g., THP-1 macrophages) to rule out nonspecific toxicity .
Advanced Research Questions
Q. How do structural modifications at the 3-(4-fluorobenzyl) and 2-((2-fluorobenzyl)thio) positions influence the compound’s inhibitory activity against mPGES-1?
- SAR Insights :
- Fluorine substitution : The 4-fluoro group enhances metabolic stability and target binding via hydrophobic interactions .
- Thioether vs. ether linkages : Thioether groups improve lipophilicity, potentially enhancing membrane permeability .
Q. How should researchers address discrepancies between in vitro enzyme inhibition data and cellular activity assays for this compound?
- Potential causes : Poor cellular uptake, off-target effects, or metabolic instability.
- Solutions :
- Permeability assays : Use Caco-2 monolayers or PAMPA to assess passive diffusion .
- Metabolite profiling : LC-MS/MS to identify degradation products .
- Proteome-wide profiling : Kinase or GPCR panels to detect off-target interactions .
Q. What computational and experimental approaches are used to elucidate the binding mode of this compound to mPGES-1?
- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding poses (PDB: 4YL0 for mPGES-1) .
- Mutagenesis studies : Validate key residues (e.g., Arg126, Tyr130) via site-directed mutagenesis .
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) for affinity comparisons .
Q. What strategies can be employed to optimize the yield of the thioether linkage formation during synthesis?
- Reaction optimization :
- Solvent : Use DMF or DMSO for improved solubility .
- Catalyst : Add KI to enhance nucleophilic substitution efficiency .
- Temperature : Reflux conditions (80–100°C) for 4–6 hours .
- Workup : Quench with ice-water to precipitate crude product, followed by silica gel chromatography .
Data Contradiction Analysis
Q. How to resolve conflicting data between enzymatic IC₅₀ and cellular EC₅₀ values in anti-inflammatory studies?
- Hypothesis : The compound may inhibit mPGES-1 in vitro but fail to suppress PGE₂ in cells due to compensatory pathways (e.g., COX-2 upregulation).
- Validation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
